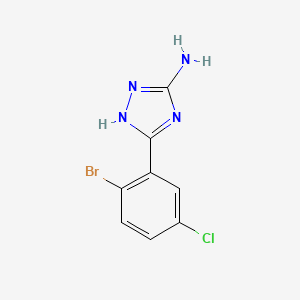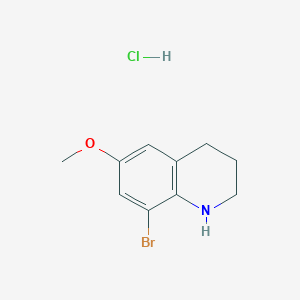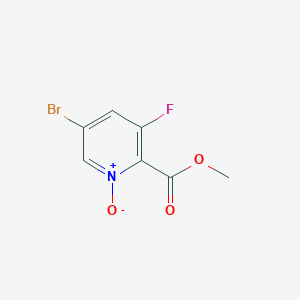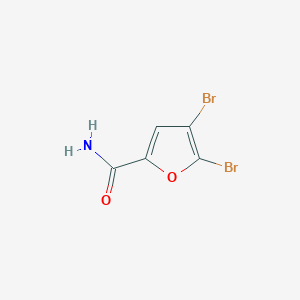
Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a hydroxypropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of biocatalysts for the synthesis of chiral intermediates is also gaining traction due to their high selectivity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base like potassium carbonate in acetonitrile.
Major Products
Oxidation: Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-substituted-4-fluorophenyl)-3-hydroxypropanoate.
Applications De Recherche Scientifique
Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(2-bromo-4-methylphenyl)-3-hydroxypropanoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s metabolic stability and binding affinity to biological targets .
Propriétés
Formule moléculaire |
C11H12BrFO3 |
|---|---|
Poids moléculaire |
291.11 g/mol |
Nom IUPAC |
ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3 |
Clé InChI |
DNQKSRKPHONJJN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(57R,58S,510R,511R,519S)-14,15,16,24,25,26,52,53,516,517,517-Undecahydroxy-55,513,515,3,8-pentaoxo-55,57,58,510,511,513,515,516,517,517a-decahydro-4,7-dioxa-5(19,10)-1,16-epoxy-7,11-methanodibenzo[i,k][1,4,7]trioxacyclotridecina-1,2(1,2)-dibenzenacyclooctaphane-58-yl 3,4,5-trihydroxybenzoate](/img/structure/B13672989.png)



![7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673027.png)

![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)





![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
